Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes a benzyl group and a carboxylate functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is , and it has garnered attention for its biological activities and utility in drug development.
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate falls under the category of azaspiro compounds. These compounds are recognized for their structural complexity and are often studied for their pharmacological properties, making them significant in the field of medicinal chemistry.
The synthesis of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate typically involves a multi-step process. The initial step usually includes the cyclization of appropriate precursors to form the spirocyclic core, followed by the introduction of functional groups such as the methoxymethylidene group .
The molecular structure of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate features a spirocyclic framework that contributes to its unique properties. The compound's structural representation includes:
The compound's structural data can be analyzed using various chemical databases, which provide insights into its physical and chemical properties.
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The products formed from these reactions vary based on conditions and reagents used, potentially yielding carboxylic acids, alcohols, or substituted spirocyclic compounds .
The mechanism of action for Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. This interaction may modulate their activity, leading to various biochemical effects depending on the biological context in which the compound is utilized .
Relevant data from chemical databases highlight these properties, aiding in understanding its behavior in various environments .
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate has several scientific applications:
The 7-azaspiro[3.5]nonane core embodies a privileged structural motif where a pyrrolidine ring connects to a cyclobutane via a spiro carbon center (C-7). This architecture imposes significant transannular strain while maintaining conformational stability—properties exploited to modulate target binding affinity. The scaffold’s bond angles deviate from ideal tetrahedral geometry due to the cyclobutane’s inherent ring strain, creating unique electronic environments for the bridgehead carbonyl (C2=O) and tertiary nitrogen [3] [6]. These features are captured in the compound’s SMILES notation (O=C(N1CCC2(CC1)CC(C2)=O)OCC3=CC=CC=C3
) and InChIKey (RPSFFDLCJFAYIP-UHFFFAOYSA-N
), which encode the spatial relationships critical for molecular recognition [3] [8].
Table 1: Structural Parameters of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₁₆H₁₉NO₃ | Dictates solubility and crystallinity properties |
TPSA (Topological Polar Surface Area) | 46.61 Ų | Influences membrane permeability and bioavailability |
Rotatable Bonds | 2 (benzyl ester + lactam) | Impacts conformational flexibility |
logP | 2.77 | Predicts lipophilicity and partition coefficients |
Data compiled from computational chemistry analyses [2] [6]
Synthetic accessibility further enhances the scaffold’s utility. Suppliers report ≥95-98% purity for research-grade material, with scaled batches (1g–25g) available through commercial channels [3] [5] [7]. The spirocyclic framework’s synthetic tractability is evidenced by its incorporation into protease inhibitors and neuromodulators, where the cyclobutane ring’s puckered conformation provides steric differentiation from planar aromatics [4] [5].
The benzyl ester (Cbz) group in this derivative serves dual functions: it protects the nitrogen’s nucleophilicity during ring-forming reactions and enables selective deprotection under mild conditions. Unlike tert-butoxycarbonyl (Boc) groups, which require acidic conditions for removal, the Cbz group cleaves via hydrogenolysis (H₂/Pd-C) or Lewis acids (e.g., BBr₃) without disrupting the acid-sensitive β-lactam carbonyl [4] [5]. This orthogonality is crucial when synthesizing polyfunctional molecules containing acid- or base-labile substituents.
Table 2: Deprotection Efficiency of Benzyl Ester Group Under Standard Conditions
Method | Reaction Conditions | Yield of Free Amine | Key Advantages |
---|---|---|---|
Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), EtOH, 4h | >95% | Selective; no lactam degradation |
Lewis Acid Mediated | BBr₃ (1M in DCM), −78°C, 1h | 85–90% | Compatible with acid-stable scaffolds |
Transfer Hydrogenation | HCO₂NH₄, Pd/C, MeOH, 25°C | 92% | Avoids pressurized H₂ systems |
Data synthesized from supplier technical notes [4] [5]
The Cbz group’s benzyloxycarbonyl moiety enhances compound crystallinity—critical for achieving high enantiopurity via recrystallization. Suppliers consistently ship the compound at >95% purity, with storage recommendations of 2–8°C under anhydrous conditions to prevent ester hydrolysis or lactam ring opening [1] [8]. This stability profile allows long-term storage of intermediates during multistep syntheses of complex natural product analogs and drug candidates.
Benzyl esters emerged as protecting group strategies in the mid-20th century, gaining prominence through their application in β-lactam antibiotic syntheses. The benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate derivative represents a modern evolution where spatiotemporal control of deprotection enables sequential functionalization of complex polycyclic systems [4] [5]. Historically, benzyl esters competed with phenacyl and methyl esters, but their compatibility with transition-metal catalysis solidified their dominance in late-stage diversification.
The cost trajectory for this compound reflects scaled manufacturing advances: while early 2000s prices exceeded $500/g, current bulk rates (25g) approach $150–$440, driven by optimized cyclization protocols [5] [7]. This price reduction democratized access, enabling widespread use in high-throughput screening libraries. The compound now features in kinase inhibitor programs and peptide mimetics, where its rigidity reduces entropic penalties upon target binding.
Table 3: Historical Milestones in Benzyl Ester-Protected Spirocyclic Scaffolds
Era | Key Development | Impact on Compound Availability |
---|---|---|
1990–2000 | Introduction of spirocyclic β-lactam syntheses | Initial batches at >$500/g (mg scale) |
2005–2010 | Optimization of ring-closing metathesis routes | Purity improved to >98%; 5g batches ~$300 |
2015–Present | Catalytic spirocyclization methods | Bulk 25g at $440; global supplier distribution |
Historical pricing and availability trends from supplier catalogs [5] [7]
The enduring preference for benzyl esters persists due to their deprotection trigger specificity—unlike photolabile or enzymatically cleaved groups, they remain inert toward biological nucleophiles until deliberately removed. This reliability ensures the scaffold’s continued relevance in targeted drug delivery systems and prodrug activation schemes.
Table 4: Compound Synonyms and Identifiers
Chemical Identifier | Designation | Source |
---|---|---|
IUPAC Name | benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | [3] |
CAS Registry Number | 147610-98-8 | [1] [2] |
MDL Number | MFCD10000572 | [4] [8] |
Common Synonyms | 7-Cbz-2-oxo-7-aza-spiro[3.5]nonane; 2-OXO-7-AZA-SPIRO[3.5]NONANE-7-CARBOXYLIC ACID BENZYL ESTER | [4] [5] |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2